Methyl 5-ethoxynicotinate
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Overview
Description
Methyl 5-ethoxynicotinate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 181.07389321 g/mol and the complexity rating of the compound is 172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 5-hydroxynicotinate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Mechanism of Action
Target of Action
Methyl 5-ethoxynicotinate is a derivative of Methyl nicotinate . Methyl nicotinate is the methyl ester of Niacin that is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It is thought to involve peripheral vasodilation .
Mode of Action
The action of Methyl nicotinate, and by extension this compound, is thought to involve peripheral vasodilation . This means that it works by dilating the blood vessels in the periphery of the body, which can help to increase blood flow and relieve pain in muscles and joints .
Biochemical Pathways
Methyl nicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .
Pharmacokinetics
Methyl nicotinate, following topical administration, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Result of Action
The result of the action of this compound is likely similar to that of Methyl nicotinate. It is indicated for the temporary relief of aches and pains in muscles, tendons, and joints . By enhancing local blood flow at the site of application, it can help to relieve pain and discomfort .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of Methyl 5-ethoxynicotinate are not fully understood yet. It is known that it is a derivative of nicotinic acid, which plays a crucial role in various biochemical reactions. Nicotinic acid is involved in the production of NAD+ and NADP+, two important coenzymes in cellular metabolism . Therefore, it is plausible that this compound may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
The specific cellular effects of this compound are not well-documented. Given its structural similarity to nicotinic acid, it may influence cell function in a similar manner. Nicotinic acid and its derivatives are known to impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is likely that it exerts its effects at the molecular level through interactions with biomolecules, potentially influencing enzyme activity and gene expression. For instance, methyl nicotinate, a related compound, is thought to promote the release of prostaglandin D2, a locally-acting compound with a short half-life .
Properties
IUPAC Name |
methyl 5-ethoxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-4-7(5-10-6-8)9(11)12-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVZFFKKDPAURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.